molecular formula C14H11BrN2O3 B11507118 4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol

4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol

Cat. No.: B11507118
M. Wt: 335.15 g/mol
InChI Key: UKTIVKFSZLXYMG-UHFFFAOYSA-N
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Description

4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H9BrN2O4. This compound is a type of Schiff base, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 2-methyl-5-nitroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol is unique due to the presence of the methyl group on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

4-bromo-2-[(2-methyl-5-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11BrN2O3/c1-9-2-4-12(17(19)20)7-13(9)16-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3

InChI Key

UKTIVKFSZLXYMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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